molecular formula C15H11N3O2S2 B5456846 [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE

Cat. No.: B5456846
M. Wt: 329.4 g/mol
InChI Key: FYPRTJVIMLQXIR-UHFFFAOYSA-N
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Description

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through a Pd-catalyzed C-N cross-coupling reaction . The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone . The final step involves the coupling of the thiazole and pyrimidine moieties under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE involves the inhibition of specific enzymes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). This inhibition leads to the disruption of cellular processes that are crucial for cancer cell survival and proliferation . The compound also induces apoptosis through the modulation of microtubule assembly .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c1-4-16-15(17-5-1)22-8-11-7-21-14(18-11)10-2-3-12-13(6-10)20-9-19-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPRTJVIMLQXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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